![molecular formula C10H10N2O2 B1321481 ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 221675-35-0](/img/structure/B1321481.png)
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the construction of the pyrrolopyridine core followed by esterification. The reaction conditions often include the use of strong bases like sec-butyllithium and protecting groups such as triisopropylsilyl (TIPS) chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range. These compounds have demonstrated the ability to reduce cell proliferation and induce apoptosis in cancer cell lines such as breast cancer cells (4).
1.2 Inhibition of Phosphodiesterases
Another notable application is the inhibition of phosphodiesterase 4B (PDE4B). A series of studies have reported that derivatives of this compound exhibit selective inhibition of PDE4B, which is important for managing inflammatory conditions and central nervous system disorders. One particular derivative was found to significantly inhibit tumor necrosis factor-alpha release from macrophages exposed to inflammatory stimuli (2).
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential biological activities (5).
2.2 Material Science
Due to its unique chemical properties, this compound is also being explored for applications in material science. Its ability to form stable complexes with metals can be utilized in developing new materials with specific electronic or optical properties.
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Properties | Investigated the effects of this compound on FGFRs | Found significant inhibition of FGFRs leading to reduced proliferation in cancer cell lines (4) |
PDE4B Inhibitor Evaluation | Assessed the pharmacological profile of derivatives | Identified a potent PDE4B inhibitor that reduced TNF-α release from macrophages (2) |
Synthetic Applications | Explored synthetic routes using this compound | Demonstrated its utility as a building block for synthesizing novel heterocycles (5) |
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK3 inhibitor, it binds to the JAK3 enzyme, preventing its activation and subsequent phosphorylation of signal transducers and activators of transcription (STAT) proteins . This inhibition can modulate immune responses, making it useful in treating immune-related diseases . Similarly, as an FGFR inhibitor, it blocks the FGFR signaling pathway, which is crucial in various types of tumors .
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: This compound shares the same core structure but lacks the ester group, which can significantly alter its biological activity.
Indole derivatives: Indole derivatives, such as neocryptolepine and variolin-B, also exhibit a broad spectrum of biological activities, including anticancer and antiviral properties.
This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and selectivity.
Biological Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (EPP) is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy and immunomodulation. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.
Overview of this compound
EPP is characterized by a fused pyrrole and pyridine ring system. It has garnered attention for its ability to interact with various biological targets, notably Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3), making it a compound of interest in medicinal chemistry and drug development.
Targeting FGFRs
EPP primarily inhibits FGFRs, which are critical in regulating various cellular processes such as proliferation, migration, and angiogenesis. The inhibition of FGFR signaling pathways has been linked to reduced tumor growth and metastasis in various cancer models. Specifically, EPP has demonstrated the ability to:
- Inhibit Cell Proliferation : In vitro studies have shown that EPP significantly inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis through the downregulation of FGFR signaling pathways .
- Impact Migration and Invasion : EPP not only inhibits cell growth but also reduces the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Inhibition of JAK3
In addition to its effects on FGFRs, EPP acts as an inhibitor of JAK3, an enzyme involved in cytokine-mediated signal transduction. This interaction is particularly relevant in immune responses:
- Immunomodulatory Effects : By inhibiting JAK3, EPP can suppress T cell proliferation, suggesting its potential use in treating autoimmune diseases or conditions characterized by excessive immune activation .
Pharmacokinetics
EPP exhibits favorable pharmacokinetic properties due to its low molecular weight, which enhances its bioavailability. Studies indicate that the compound remains stable under specific laboratory conditions but may experience decreased activity over time due to degradation .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of EPP:
Applications in Drug Development
EPP's biological activities position it as a promising candidate for drug development:
- Cancer Therapy : Due to its inhibitory effects on FGFRs and induction of apoptosis in cancer cells, EPP is being explored as a potential therapeutic agent for various cancers.
- Immunotherapy : Its ability to modulate immune responses through JAK3 inhibition opens avenues for treating autoimmune disorders.
- Antimicrobial Potential : Research into derivatives suggests possible antimicrobial applications, although further studies are needed to establish efficacy .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVEMGUNRNUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619125 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221675-35-0 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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